molecular formula C13H9BrO B1270050 3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde CAS No. 400749-87-3

3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B1270050
CAS RN: 400749-87-3
M. Wt: 261.11 g/mol
InChI Key: VVFSRYVBFDTNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is a brominated biphenyl compound of interest for its structural and photophysical properties. Research into similar brominated and biphenyl compounds has provided insights into their potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of brominated biphenyl compounds often involves palladium-catalyzed reactions, including cross-coupling methods. For example, palladium-catalyzed cyclization has been used to synthesize related structures, highlighting the utility of palladium catalysis in constructing complex brominated organic molecules (Cho & Kim, 2008).

Molecular Structure Analysis

X-ray diffraction analysis is a common method for determining the molecular structure of brominated biphenyl compounds. This technique has been utilized to elucidate the structure of compounds with similar functional groups, providing detailed information on their molecular geometry and electronic structure (Singh et al., 2013).

Scientific Research Applications

Palladium-Catalyzed Cyclization

3-Bromopyridine-4-carbaldehyde, a compound similar to 3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, has been used in palladium-catalyzed cyclization reactions. These reactions involve the cyclization with carboxylic acids under carbon monoxide pressure to produce corresponding oxo-dihydrofuro derivatives (Cho & Kim, 2008).

Photochemical Synthesis

Compounds like this compound have been used in photochemical synthesis, leading to the creation of phenyl derivatives through irradiation (Antonioletti et al., 1986).

Synthesis of Phenanthridines

Biphenyl-2-carbaldehyde derivatives, closely related to the compound , have been used in UV radiation exposure to afford phenanthridines, a class of compounds with various applications (Ntsimango et al., 2021).

Solvatochromic and Crystal Studies

The structural and photophysical properties of compounds similar to this compound have been studied, highlighting their potential in various applications like photoluminescence (Singh et al., 2013).

Homocysteine Detection

A fluorescence probe derived from a similar compound has been used for the detection of homocysteine, a biomarker in various biological systems (Chu et al., 2019).

Synthesis of Organic Light-Emitting Diodes (OLEDs)

The synthesis of quinoline derivatives containing biphenyl groups, closely related to this compound, has implications for the manufacture of OLEDs, showcasing their importance in electronic applications (Li et al., 2011).

Novel Photophysical Properties

4-Bromothiophene-2-carbaldehyde, closely related to the compound , has been used to synthesize fluorescent aryl-substituted thiophene derivatives, suggesting its application in the field of functional materials (Xu & Yu, 2011).

Synthesis of Isoquinolines

Another related compound, 3-Bromopyridine-4-carbaldehyde, has been used in the synthesis of isoquinolines, showing the compound's versatility in organic synthesis (Cho & Patel, 2006).

Safety and Hazards

“3’-Bromo-[1,1’-biphenyl]-4-carbaldehyde” may cause skin and eye irritation, and may also cause respiratory irritation . It is classified as a combustible solid and should be handled with appropriate safety measures .

properties

IUPAC Name

4-(3-bromophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFSRYVBFDTNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362620
Record name 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400749-87-3
Record name 3′-Bromo[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400749-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

For example, as shown in Scheme 42, Example 1,4-formylbenzeneboronic acid 42.1 is coupled with 1,3-dibromobenzene 42.9 to give 3′-bromo-4-formylbiphenyl 42.10. The product is then coupled, as described above, with a dialkyl phosphite 42.4 to give the biphenyl phosphonate ester 42.11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.